molecular formula C8H10FNO2 B2363779 2-Fluoro-4,5-dimethoxyaniline CAS No. 397-75-1

2-Fluoro-4,5-dimethoxyaniline

Cat. No.: B2363779
CAS No.: 397-75-1
M. Wt: 171.171
InChI Key: LDYNLRCFVQFFNO-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxyaniline is a chemical compound with the empirical formula C8H10FNO2 . It is a solid substance and its molecular weight is 171.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one fluoro group . The methoxy groups are attached to the 4th and 5th carbon atoms of the benzene ring, while the fluoro group is attached to the 2nd carbon atom . An amine group (-NH2) is also attached to the benzene ring .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 171.17 . The compound’s empirical formula is C8H10FNO2 .

Scientific Research Applications

Green Chemistry Synthesis

A key application of related compounds to 2-Fluoro-4,5-dimethoxyaniline is in green chemistry synthesis. Nanostructured poly(2,5-dimethoxyaniline) powder, a derivative, has been synthesized using a chemical oxidative polymerization method. This compound shows high electrical conductivity and charge storage capacity, making it suitable for applications in energy storage and electronics (Jain et al., 2010).

Electrochemical Applications

Electrochemical polymerization of dimethoxyaniline derivatives on glassy carbon electrodes significantly enhances the oxidation of glutamic acids. This property has been utilized for the detection of L- and D-glutamic acids, suggesting applications in biochemical sensing and analysis (Zeng et al., 2019).

Radiation-Activated Prodrugs

Compounds structurally similar to this compound, such as 5-fluoro-1-(2-oxocycloalkyl)uracils, have been explored as radiation-activated antitumor prodrugs. These compounds show potential in the radiotherapy of hypoxic tumor cells, emphasizing the relevance in cancer treatment research (Mori et al., 2000).

Electrochemical Capacitors

The application of derivatives of dimethoxyaniline in the fabrication of electrochemical capacitors has been demonstrated. For instance, 2D poly(2,5-dimethoxyaniline) nanosheets have been used as electrodes in supercapacitors, highlighting their potential in high-performance energy storage devices (Yuan et al., 2014).

Chemical Synthesis

In chemical synthesis, derivatives of this compound have been used in the synthesis of various complex molecules. For instance, its role in the synthesis of quinazoline and fused isoindolinone scaffolds has been explored, showing its versatility in organic synthesis (Wu et al., 2021).

Medical Imaging

Fluorinated compounds, structurally related to this compound, have been used in medical imaging. For example, 2-[fluorine 18]fluoro-2-deoxy-D-glucose (FDG) is widely used in positron emission tomography (PET) for diagnosing various diseases, highlighting the role of fluorinated compounds in diagnostic imaging (Zhuang & Codreanu, 2015).

Safety and Hazards

2-Fluoro-4,5-dimethoxyaniline is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The compound is also classified as a combustible solid .

Mechanism of Action

Target of Action

This compound is often used in the synthesis of other substances

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect 2-fluoro-4,5-dimethoxyaniline is currently lacking .

Properties

IUPAC Name

2-fluoro-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYNLRCFVQFFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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